molecular formula C11H16O4 B8309047 methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate

methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate

Cat. No. B8309047
M. Wt: 212.24 g/mol
InChI Key: QTLVVCYBMPYTEP-UHFFFAOYSA-N
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Patent
US08663621B2

Procedure details

A solution of the THPO-ether of 3-butyn-1-ol (approximately 2.88 g, approximately 18.7 mmol) in THF (about 40 ml, dried with sodium benzophenone ketyl) was placed under N2 into a four-neck flask and cooled to about −75° C. Butyl lithium (approximately 18.7 mmol, approximately 9.4 ml of approximately 2.0 M in hexanes) was added slowly via a dropping funnel at about −75° C. The mixture was stirred at this temperature for about 30 min, and then methyl chloroformate (ClCOOMe, about 1.4 ml, about 18.7 mmol) was added. The resulting mixture was stirred at about −75° C. for about 30 min, then slowly warmed to about 25° C. in approximately 2 h and poured into a cold saturated NH4Cl solution. The organic material was extracted with hexanes/ether, approximately 1:1. The combined extracts were washed with brine and dried. After removal of the solvent on a rotary evaporator, the remainder was flash chromatographed on silica gel with hexanes/ethyl acetate, approximately 4:1, to isolate methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate (approximately 2.5 g, approximately 65%). GC-MS (m/z, relative intensity): 211 (1, M+-1), 157 (4), 153 (3), 142 (4), 125 (18), 113 (9), 109 (11), 85 (100), 79 (41), 67 (18), 55 (16), 41 (26). 1H NMR (CDCl3): 1.50-1.64 (m, 4H), 1.72 (m, 1H), 1.83 (m, 1H), 2.66 (t, J=6.6 Hz, 2H, H-4), 3.53 (m, 1H, H-5A), 3.62 (dt, J=9.8, 7.5 Hz, 1H, H-5B), 3.77 (s, 3H, OCH3), 3.87 (m, 2H), 4.65 (br t, J=4.0 Hz, 1H, OCHO). 1H NMR data were in agreement with data obtained for this compound in CCl4 (Rama Rao et al. 1986).
[Compound]
Name
THPO-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH2:6]([Li])CCC.Cl[C:12]([O:14][CH3:15])=[O:13].[NH4+].[Cl-].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[O:5]1[CH2:6][CH2:4][CH2:3][CH2:2][CH:1]1[O:21][CH2:20][CH2:19][C:18]#[C:22][C:12]([O:14][CH3:15])=[O:13] |f:3.4|

Inputs

Step One
Name
THPO-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.88 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at about −75° C. for about 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to about 25° C. in approximately 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with hexanes/ether, approximately 1:1
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with hexanes/ethyl acetate, approximately 4:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CCCC1)OCCC#CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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